molecular formula C18H14N2O2S B14596980 2-(3-Benzoylphenyl)-N-(1,3-thiazol-2-yl)acetamide CAS No. 59512-33-3

2-(3-Benzoylphenyl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B14596980
CAS No.: 59512-33-3
M. Wt: 322.4 g/mol
InChI Key: VKSIOKXYRRYSBK-UHFFFAOYSA-N
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Description

2-(3-Benzoylphenyl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzoylphenyl)-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 3-benzoylphenylacetic acid with thiazole derivatives under specific conditions. Common reagents used in the synthesis include acetic anhydride, thionyl chloride, and various catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzoylphenyl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to alcohol.

    Substitution: Nucleophilic substitution reactions at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Benzoylphenyl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Benzoylphenyl)-N-(1,3-thiazol-2-yl)acetamide
  • 2-(3-Benzoylphenyl)-N-(1,3-thiazol-2-yl)ethanamide
  • 2-(3-Benzoylphenyl)-N-(1,3-thiazol-2-yl)propionamide

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its thiazole ring and benzoylphenyl group contribute to its versatility in various applications.

Properties

CAS No.

59512-33-3

Molecular Formula

C18H14N2O2S

Molecular Weight

322.4 g/mol

IUPAC Name

2-(3-benzoylphenyl)-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H14N2O2S/c21-16(20-18-19-9-10-23-18)12-13-5-4-8-15(11-13)17(22)14-6-2-1-3-7-14/h1-11H,12H2,(H,19,20,21)

InChI Key

VKSIOKXYRRYSBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CC(=O)NC3=NC=CS3

Origin of Product

United States

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